molecular formula C15H15FN4O2S B6076324 1-(4-FLUOROBENZOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE

1-(4-FLUOROBENZOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B6076324
M. Wt: 334.4 g/mol
InChI Key: NZKSPYMSBOJOGM-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a fluorobenzoyl group, a thiadiazolyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Piperidinecarboxamide Moiety: The piperidinecarboxamide moiety can be synthesized by reacting piperidine with a suitable carboxylic acid derivative, followed by coupling with the previously synthesized thiadiazole and fluorobenzoyl intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-FLUOROBENZOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity, while the thiadiazole and piperidinecarboxamide moieties contribute to the overall activity. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-FLUOROBENZOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the piperidinecarboxamide moiety, in particular, sets it apart from other similar compounds, potentially offering unique interactions with biological targets.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c16-12-5-3-10(4-6-12)14(22)20-7-1-2-11(8-20)13(21)18-15-19-17-9-23-15/h3-6,9,11H,1-2,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKSPYMSBOJOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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